4-(4-Chloro-3-fluorophenyl)butan-1-amine
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Overview
Description
4-(4-Chloro-3-fluorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)butan-1-amine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-(4-Chloro-3-fluorophenyl)butan-1-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of amines with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-fluorophenyl)butan-1-amine
- 4-Chloro-1-(4-fluorophenyl)butan-1-one
- 4-Fluorobenzylamine
Uniqueness
4-(4-Chloro-3-fluorophenyl)butan-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it valuable in research and industrial applications where these unique properties are required .
Properties
Molecular Formula |
C10H13ClFN |
---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
4-(4-chloro-3-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3,6,13H2 |
InChI Key |
RIFFCSTYHPJOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCN)F)Cl |
Origin of Product |
United States |
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